(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
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Overview
Description
(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a heterocyclic compound that features a unique fusion of pyrrolo and oxazol rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an oxazol derivative, followed by cyclization to form the fused ring system . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors and receptor modulators .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties. Its incorporation into materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems, such as:
- (3S,7aS)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
- 2-perfluoroalkyl-oxazol-5(2H)-ones
Uniqueness
What sets (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one apart is its specific substitution pattern and the presence of a phenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Biological Activity
(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₃N₁O₂ and a molecular weight of 203.24 g/mol. Its unique structure features a fusion of pyrrole and oxazole rings with a phenyl group that contributes to its distinct chemical properties and biological interactions. The stereochemistry at the 3 and 7 positions is critical for its biological activity, influencing how it interacts with various molecular targets.
Research indicates that this compound may modulate the activity of specific enzymes and receptors within biological systems. Although the precise mechanisms are still under investigation, preliminary studies suggest the following potential actions:
- Neuroprotective Effects : The compound may protect neuronal cells from damage due to oxidative stress or inflammation.
- Anti-inflammatory Properties : It could inhibit inflammatory pathways, reducing cytokine production and inflammation-related damage.
- Modulation of Enzyme Activity : It appears to affect certain enzymes involved in metabolic processes, although specific targets are yet to be fully elucidated.
Neuroprotective Activity
Preliminary studies have demonstrated that this compound exhibits neuroprotective effects. For instance, in vitro assays using neuronal cell lines exposed to neurotoxic agents showed that this compound significantly reduced cell death and oxidative stress markers. Further research is required to confirm these findings in vivo.
Anti-inflammatory Activity
In animal models of inflammation, this compound has shown promise in reducing inflammatory markers. For example, a study reported that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Neuroprotection in Rodent Models : A study investigated the effects of this compound on rodent models subjected to induced neurotoxicity. Results indicated significant protection against cognitive decline and neuronal loss compared to controls.
- Anti-inflammatory Effects in Arthritis Models : In a model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolo[1,2-c]oxazol-5(3H)-one | Lacks phenyl group | Limited biological activity |
3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | Similar structure but different stereochemistry | Varies in activity |
Tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | Lacks both phenyl group and specific stereochemistry | Distinct properties |
This table highlights the unique aspects of this compound compared to structurally similar compounds. Its specific stereochemistry and the presence of the phenyl group contribute significantly to its biological activity.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3S,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m0/s1 |
InChI Key |
OURKKNDNLSPPQY-JQWIXIFHSA-N |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CO[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N2C1COC2C3=CC=CC=C3 |
Origin of Product |
United States |
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